molecular formula C11H16N2O2S B1660925 1-(Toluene-2-sulfonyl)-piperazine CAS No. 856843-87-3

1-(Toluene-2-sulfonyl)-piperazine

Cat. No.: B1660925
CAS No.: 856843-87-3
M. Wt: 240.32
InChI Key: VRABMGCQXDXPFM-UHFFFAOYSA-N
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Description

1-(Toluene-2-sulfonyl)-piperazine (CAS RN: 16191-68-7) is a piperazine derivative featuring a toluenesulfonyl group (-SO₂-C₆H₄-CH₃) substituted at the 2-position of the toluene ring and attached to one nitrogen atom of the piperazine ring. Its molecular formula is C₁₁H₁₆N₂O₂S, with an average molecular weight of 264.32 g/mol . This compound is typically synthesized via nucleophilic substitution, where piperazine reacts with toluene-2-sulfonyl chloride in the presence of a base like potassium carbonate (K₂CO₃) . Its structural motif is widely explored in medicinal chemistry due to the sulfonyl group’s ability to enhance binding affinity and metabolic stability .

Properties

CAS No.

856843-87-3

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32

IUPAC Name

1-(2-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C11H16N2O2S/c1-10-4-2-3-5-11(10)16(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3

InChI Key

VRABMGCQXDXPFM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)N2CCNCC2

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Sulfonyl-substituted piperazines vary by the aryl/heteroaryl group attached to the sulfonyl moiety. Key analogues include:

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
1-((4-Nitrophenyl)sulfonyl)piperazine 4-Nitrophenyl C₁₀H₁₃N₃O₄S 271.29 Intermediate in antitumor agents
1-(2-Thienylsulfonyl)piperazine 2-Thienyl (heteroaryl) C₈H₁₂N₂O₂S₂ 232.32 Potential antibacterial/antifungal agent
1-(Naphthalene-2-sulfonyl)piperazine 2-Naphthyl C₁₄H₁₆N₂O₂S 276.35 Kinase inhibition studies
1-(3-Chloro-4-methylphenyl)sulfonylpiperazine 3-Chloro-4-methylphenyl C₁₂H₁₅ClN₂O₂S 298.78 Antipsychotic candidate

Key Structural Differences :

  • Aromatic vs. Heteroaromatic : The 2-thienyl group in introduces a sulfur-containing heterocycle, altering electronic properties compared to purely aromatic substituents.
  • Substituent Position : The 2-nitrophenyl group in 1-[(2-nitrophenyl)sulfonyl]piperazine introduces steric hindrance and electron-withdrawing effects distinct from the 4-nitrophenyl analogue.

Divergent Methods :

  • Thienyl Derivatives: 1-(2-Thienylsulfonyl)piperazine requires thiophenol intermediates and chloro(methylsulfanyl)methane for sulfur incorporation .
  • Multi-Step Syntheses : Complex analogues like 1-(3-chloro-4-fluorophenylmethyl)piperazine involve protective group strategies (e.g., tert-butyl carbamate) and TFA deprotection .
Anticancer Activity
  • Cytotoxicity : 1-(4-Substitutedbenzoyl)piperazine derivatives () show IC₅₀ values <50 µM against liver (HEPG2) and breast (MCF7) cancer cells, comparable to sulfonyl analogues. However, sulfonyl groups enhance metabolic stability over benzoyl derivatives .
Antibacterial Activity
  • DNA Topoisomerase II Inhibition : 1-(Substituted phenyl)sulfonylpiperazines (e.g., 4e-4g in ) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus. The sulfonyl group’s salt-bridge interaction with Mg²⁺ in the enzyme active site is critical .
Neuropharmacological Effects
  • Serotonin Receptor Modulation : Piperazines like 1-(m-chlorophenyl)piperazine (mCPP) act as 5-HT₁B/₁C agonists, reducing locomotor activity in rats. In contrast, sulfonyl derivatives lack direct serotonin receptor activity but may modulate transporter proteins .

Physicochemical Properties

  • Solubility : Sulfonyl piperazines are generally lipophilic (logP ~2.5–3.5), with aqueous solubility enhanced by polar substituents (e.g., nitro groups in ) .
  • Stability : 1-(Toluene-2-sulfonyl)-piperazine shows long-term stability in DMSO, whereas analogues with electron-deficient aryl groups (e.g., nitro) may degrade under acidic conditions .

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